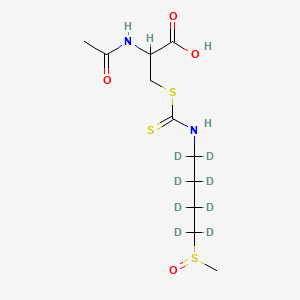

![molecular formula C7H5N3O B594952 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde CAS No. 1260665-51-7](/img/structure/B594952.png)

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

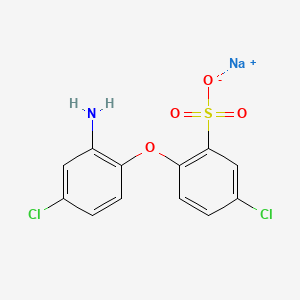

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often starts from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[4,3-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde are diverse. For instance, in one study, 38 pyrazolo[4,3-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and its derivatives have been synthesized through various chemical reactions, showcasing the compound's versatility in forming different heterocyclic compounds. For instance, Vilkauskaitė et al. (2011) described a synthetic approach utilizing 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions to produce various derivatives. These derivatives underwent further chemical transformations, indicating the reactivity and potential utility of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde in synthesizing a wide range of chemical entities (Vilkauskaitė et al., 2011).

Biomedical Applications

In the realm of biomedical research, the derivatives of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde have been explored for their potential therapeutic applications. For example, Milišiūnaitė et al. (2018) synthesized a library of 2H-pyrazolo[4,3-c]pyridines and evaluated their cytotoxicity against various cancer cell lines. These compounds exhibited low micromolar GI50 values, indicating their potential as antitumor agents. The study further elucidated that these compounds induce cell-cycle arrest and apoptosis, providing insights into their mechanism of action (Milišiūnaitė et al., 2018).

Antimicrobial Activity

The antimicrobial potential of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives has also been a subject of interest. For example, Panda et al. (2011) synthesized pyrazolopyridine derivatives and screened them for antibacterial activity against various bacterial strains. The study found that derivatives with specific functional groups displayed moderate to good antibacterial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Panda et al., 2011).

Photophysical Properties

The photophysical properties of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives have been investigated, suggesting their potential application in optical materials. Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their photophysical properties. The study revealed that the absorption and emission properties of these compounds are influenced by the substituents present, indicating their utility in fluorescence-based applications (Patil et al., 2010).

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJECHCNAUQPZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NNC2=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743399 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

CAS RN |

1260665-51-7 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)

![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)